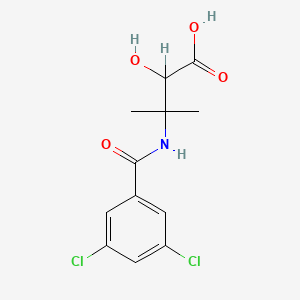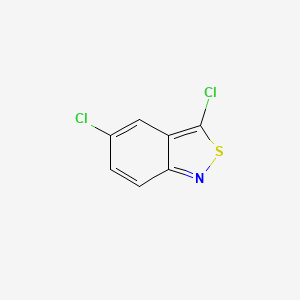
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid is an organic compound that features a dichlorobenzoyl group attached to an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amino acid derivative. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to ensure complete reaction . The intermediate 3,5-dichlorobenzoyl chloride can be prepared from 3,5-dichlorobenzonitrile by treatment with thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.
Reduction: The dichlorobenzoyl group can be reduced to a benzyl group.
Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone derivative, while reduction would yield a benzyl derivative.
科学的研究の応用
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
3,5-Dichlorobenzamide: Similar structure but lacks the amino acid derivative.
3,5-Dichlorobenzoic acid: Similar benzoyl group but lacks the amino and hydroxyl groups.
3,5-Dichlorobenzonitrile: Precursor in the synthesis of 3,5-dichlorobenzoyl chloride.
Uniqueness
3-((3,5-Dichlorobenzoyl)amino)-2-hydroxy-3-methylbutanoic acid is unique due to the presence of both the dichlorobenzoyl group and the amino acid derivative, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
CAS番号 |
31110-42-6 |
|---|---|
分子式 |
C12H13Cl2NO4 |
分子量 |
306.14 g/mol |
IUPAC名 |
3-[(3,5-dichlorobenzoyl)amino]-2-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C12H13Cl2NO4/c1-12(2,9(16)11(18)19)15-10(17)6-3-7(13)5-8(14)4-6/h3-5,9,16H,1-2H3,(H,15,17)(H,18,19) |
InChIキー |
BEYJASDJHZYFRD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C(=O)O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)



![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)





